(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
Overview
Description
(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane is a complex organic compound known for its unique tricyclic structure. This compound is characterized by the presence of six oxygen atoms arranged in a specific configuration, making it a member of the polyether family. Its intricate structure and properties make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts to facilitate the formation of the tricyclic structure. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a suitable nucleophile and a solvent such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce alcohols or ethers. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying polyether chemistry.
Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms, particularly in the context of enzyme-substrate interactions.
Medicine: Research into its potential therapeutic applications includes exploring its use as a drug delivery agent or as a scaffold for designing new pharmaceuticals.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of (1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane involves its interaction with specific molecular targets. The compound’s polyether structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile agent in redox chemistry.
Comparison with Similar Compounds
Similar Compounds
Crown Ethers: These compounds also contain multiple oxygen atoms arranged in a ring structure, but they differ in the number and arrangement of the oxygen atoms.
Cryptands: Similar to crown ethers, cryptands have a more complex three-dimensional structure, allowing them to form more stable complexes with metal ions.
Cyclodextrins: These cyclic oligosaccharides have a similar ability to form inclusion complexes with various molecules, but their structure is based on glucose units.
Uniqueness
(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane stands out due to its specific tricyclic structure, which imparts unique chemical and physical properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-6-8(14-3-10-1)9-7(13-5-12-6)2-11-4-15-9/h6-9H,1-5H2/t6-,7-,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQVHHWRMWBKNS-FNCVBFRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(COCO3)OCO2)OCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@@H](COCO3)OCO2)OCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276492 | |
Record name | D-Mannitol, 1,3:2,5:4,6-tri-O-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-31-1 | |
Record name | D-Mannitol, 1,3:2,5:4,6-tri-O-methylene- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5434-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Mannitol, 1,3:2,5:4,6-tri-O-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3:2,5:4,6-tri-O-methylene-D-mannitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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